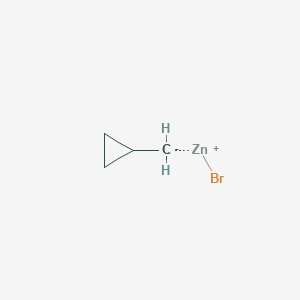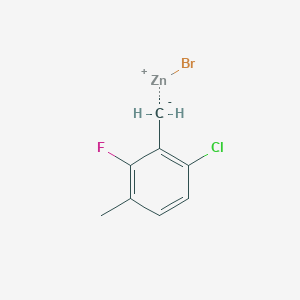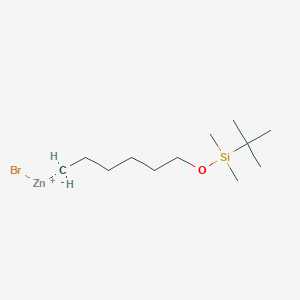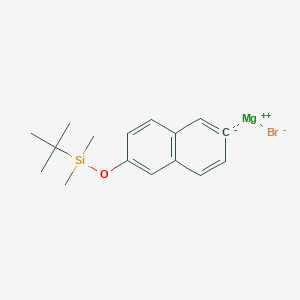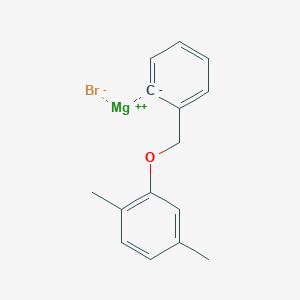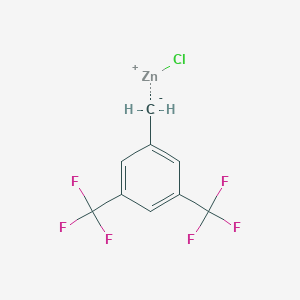
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, is an organozinc compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound that is relatively stable and has a low toxicity profile. It has been used in the synthesis of a variety of other compounds, as well as in biochemical and physiological studies. 50 M in THF, its mechanism of action, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, has a variety of scientific research applications. It has been used in the synthesis of a variety of other compounds, such as N-heterocyclic carbenes, organozinc reagents, and organometallic compounds. It has also been used in biochemical and physiological studies, such as the investigation of enzyme-catalyzed reactions and the study of drug metabolism.
作用機序
The mechanism of action of (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, is not well understood. However, it is thought to act as a Lewis acid, which is capable of forming a coordination complex with a variety of organic molecules. This coordination complex can then be used in a variety of biochemical and physiological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. However, it is thought to be relatively non-toxic and has a low toxicity profile. It has been used in a variety of biochemical and physiological studies, such as the investigation of enzyme-catalyzed reactions and the study of drug metabolism.
実験室実験の利点と制限
One of the main advantages of using (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, in laboratory experiments is its low toxicity profile. It is relatively stable and water-soluble, making it easy to use in a variety of experiments. Additionally, it has been used in the synthesis of a variety of other compounds, making it a useful reagent in a variety of laboratory experiments. However, it should be noted that the mechanism of action of this compound is not well understood, and further research is needed to fully understand its effects.
将来の方向性
The potential future directions for (3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, as well as its potential use in drug metabolism studies. Finally, further research could be done to explore its potential use in medical applications.
合成法
(3,5-Bis(trifluoromethyl)benzyl)zinc chloride, 0.50 M in THF, is synthesized by a two-step process. The first step involves the reaction of trifluoromethylbenzene and zinc chloride in the presence of anhydrous tetrahydrofuran (THF). The second step involves the reaction of the product from the first step with trifluoromethylbenzyl chloride in the presence of THF. The resulting product is this compound.
特性
IUPAC Name |
chlorozinc(1+);1-methanidyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6.ClH.Zn/c1-5-2-6(8(10,11)12)4-7(3-5)9(13,14)15;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUUPLREISPXQP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



